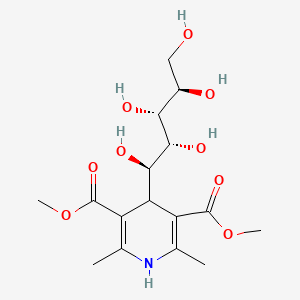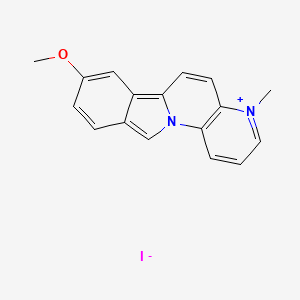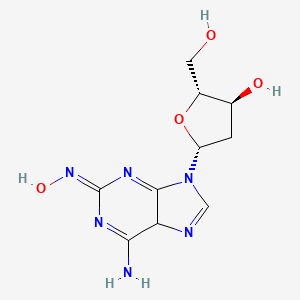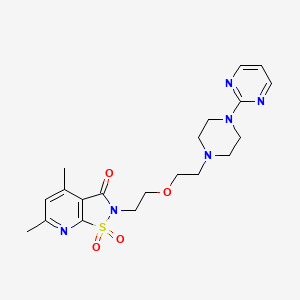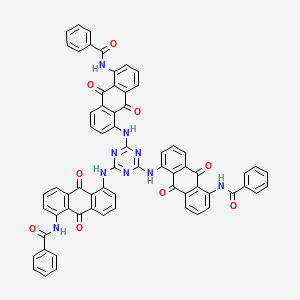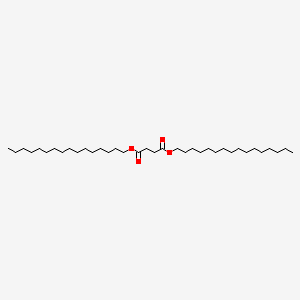
Dicetyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicetyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with cetyl alcohol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicetyl succinate is synthesized through the esterification of succinic acid with cetyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous reactors and distillation columns helps in the efficient separation of the product from the reaction mixture, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dicetyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and cetyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to succinic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Succinic acid and cetyl alcohol.
Oxidation: Succinic acid and other oxidation products.
Reduction: Reduced esters and alcohols.
Scientific Research Applications
Dicetyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of dicetyl succinate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester bond in this compound can be hydrolyzed by esterases, releasing succinic acid and cetyl alcohol, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: An ester formed by the esterification of succinic acid with ethanol.
Dimethyl succinate: An ester formed by the esterification of succinic acid with methanol.
Diisobutyl succinate: An ester formed by the esterification of succinic acid with isobutyl alcohol.
Uniqueness
Dicetyl succinate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other succinate esters. This long chain makes it particularly useful in applications requiring hydrophobicity and stability, such as in cosmetics and lubricants.
Properties
CAS No. |
4219-53-8 |
|---|---|
Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
dihexadecyl butanedioate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-39-35(37)31-32-36(38)40-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
LMBSJQLSUSUWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


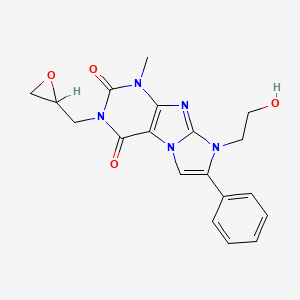

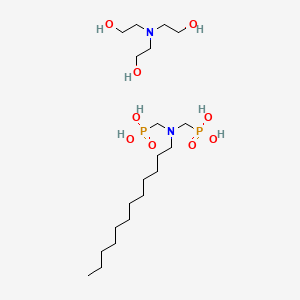
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
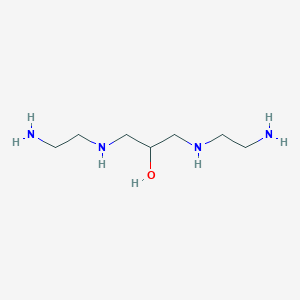

![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)
